molecular formula C22H18N4O6S B6587012 methyl 3-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate CAS No. 1112313-72-0

methyl 3-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate

Cat. No.: B6587012
CAS No.: 1112313-72-0
M. Wt: 466.5 g/mol
InChI Key: ITNJCBWFVJMGSR-UHFFFAOYSA-N
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Description

Methyl 3-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H18N4O6S and its molecular weight is 466.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.09470548 g/mol and the complexity rating of the compound is 813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring, an oxadiazole moiety, and a dihydropyridine structure. Its synthesis typically involves multi-step reactions starting from accessible precursors. The general synthetic route includes:

  • Formation of the oxadiazole ring : This may involve cyclization reactions between hydrazides and carboxylic acids.
  • Dihydropyridine synthesis : Utilizing appropriate aldehydes and amines under acidic conditions to yield the desired dihydropyridine.
  • Final coupling : The acetamido group is introduced to the thiophene core through acylation reactions.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains, comparable to established antibiotics like streptomycin and neomycin.

Anticancer Activity

The biological activity of this compound extends to anticancer properties. Studies have demonstrated its potential to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, it has been tested against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with promising results .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Mechanistic studies suggest that it can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), thereby reducing inflammation .

The mechanisms through which methyl 3-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamido)thiophene-2-carboxylate exerts its biological effects include:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity and disrupting cellular processes critical for pathogen survival or cancer cell proliferation.
  • Cell Membrane Disruption : Its antimicrobial effects are partly attributed to the disruption of bacterial cell membranes, leading to cell death.
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to programmed cell death.

Research Findings and Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated IC50 values indicating significant cytotoxicity against HeLa and Caco-2 cell lines.
Antimicrobial PropertiesExhibited potent antibacterial activity comparable to standard antibiotics against various strains.
Anti-inflammatory EffectsInhibited COX enzymes in vitro, suggesting potential for anti-inflammatory applications.

Properties

IUPAC Name

methyl 3-[[2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S/c1-30-15-6-3-13(4-7-15)20-24-21(32-25-20)14-5-8-18(28)26(11-14)12-17(27)23-16-9-10-33-19(16)22(29)31-2/h3-11H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNJCBWFVJMGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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